(1S,2R)-5-methoxy-1-methyl-N,N-dipropyl-1,2,3,4-tetrahydronaphthalen-2-amine
Overview
Description
Scientific Research Applications
UH-232 has several scientific research applications, including:
Chemistry: Used as a tool to study the structure-activity relationship of dopamine receptor ligands.
Biology: Investigated for its effects on dopamine release and metabolism in the brain.
Industry: Utilized in the development of new pharmacological agents targeting dopamine receptors.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of UH-232 involves the following steps:
Starting Material: The synthesis begins with the preparation of the tetralin ring system.
Methoxylation: Introduction of a methoxy group at the 5-position of the tetralin ring.
N-Methylation: Methylation of the nitrogen atom.
N-Propylation: Introduction of a propyl group to the nitrogen atom.
Industrial Production Methods
Industrial production methods for UH-232 are not well-documented in the literature. the synthesis typically involves standard organic synthesis techniques, including the use of appropriate solvents, catalysts, and purification methods to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
UH-232 undergoes several types of chemical reactions, including:
Oxidation: Oxidation of the methoxy group to form corresponding quinones.
Reduction: Reduction of the nitrogen-containing functional groups.
Substitution: Substitution reactions involving the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic aromatic substitution reactions using reagents like halogens or nitro compounds.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of secondary amines.
Substitution: Formation of halogenated or nitro-substituted derivatives.
Mechanism of Action
UH-232 exerts its effects by interacting with dopamine receptors. It acts as a weak partial agonist at the D3 subtype and an antagonist at D2 autoreceptors. This dual action results in the modulation of dopamine release and metabolism in the brain. The compound also has stimulant effects and can block the behavioral effects of cocaine .
Comparison with Similar Compounds
Similar Compounds
AJ-76: The N-monopropyl derivative of UH-232, which has similar effects.
7-OH-DPAT: Another dopamine receptor ligand with similar pharmacological properties.
Amisulpride: A dopamine receptor antagonist used in the treatment of schizophrenia.
Rotigotine: A dopamine agonist used in the treatment of Parkinson’s disease.
Uniqueness of UH-232
UH-232 is unique due to its subtype selective mixed agonist-antagonist action on dopamine receptors. Unlike other compounds, it acts as a weak partial agonist at the D3 subtype and an antagonist at D2 autoreceptors, making it a valuable tool for studying dopamine receptor pharmacology .
Properties
IUPAC Name |
(1S,2R)-5-methoxy-1-methyl-N,N-dipropyl-1,2,3,4-tetrahydronaphthalen-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29NO/c1-5-12-19(13-6-2)17-11-10-16-15(14(17)3)8-7-9-18(16)20-4/h7-9,14,17H,5-6,10-13H2,1-4H3/t14-,17+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTOJYCTUJJHANF-WMLDXEAASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)C1CCC2=C(C1C)C=CC=C2OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCN(CCC)[C@@H]1CCC2=C([C@@H]1C)C=CC=C2OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70875101 | |
Record name | (1S,2R)-1,2,3,4-Tetrahydro-5-methoxy-1-methyl-N,N-dipropyl-2-naphthalenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70875101 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
95999-12-5 | |
Record name | UH 232 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=95999-12-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | UH-232 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095999125 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (1S,2R)-1,2,3,4-Tetrahydro-5-methoxy-1-methyl-N,N-dipropyl-2-naphthalenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70875101 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | UH-232 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QQYOR9S587 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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